molecular formula C17H22FN3O2S2 B2373217 4-(4-Fluorophenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole CAS No. 1105236-93-8

4-(4-Fluorophenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole

Cat. No.: B2373217
CAS No.: 1105236-93-8
M. Wt: 383.5
InChI Key: ZEKVHKVAQCKPRE-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a fluorophenyl group, and a piperazine moiety with a propylsulfonyl substituent. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with an appropriate electrophile.

    Addition of the Propylsulfonyl Group: The propylsulfonyl group can be added through a sulfonation reaction, where a propylsulfonyl chloride reacts with the piperazine nitrogen.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using sulfuric acid.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

4-(4-Fluorophenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)piperazine: Shares the fluorophenyl and piperazine moieties but lacks the thiazole ring and propylsulfonyl group.

    2-(4-Fluorophenyl)thiazole: Contains the thiazole and fluorophenyl groups but lacks the piperazine moiety.

    4-(Propylsulfonyl)piperazine: Contains the piperazine and propylsulfonyl groups but lacks the thiazole and fluorophenyl groups.

Uniqueness

4-(4-Fluorophenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole is unique due to the combination of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with different molecular targets and exhibit diverse biological activities.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-[(4-propylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2S2/c1-2-11-25(22,23)21-9-7-20(8-10-21)12-17-19-16(13-24-17)14-3-5-15(18)6-4-14/h3-6,13H,2,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKVHKVAQCKPRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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